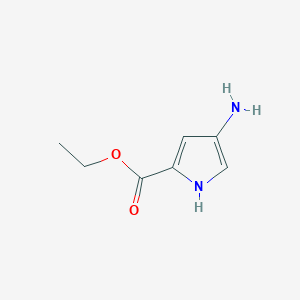

Ethyl 4-amino-1H-pyrrole-2-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 4-amino-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIXWEAINBQWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297303 | |

| Record name | Ethyl 4-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67318-12-1 | |

| Record name | Ethyl 4-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Ethyl 4-amino-1H-pyrrole-2-carboxylate: Properties, Reactivity, and Best Practices

Abstract

Ethyl 4-amino-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and multiple functional groups—a nucleophilic amine, an electrophilic ester, and an electron-rich pyrrole core—make it a valuable scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its fundamental physicochemical properties, spectroscopic profile, and chemical reactivity. Authored from the perspective of a seasoned application scientist, this document emphasizes the causality behind experimental choices, offers validated protocols, and provides practical insights to empower researchers in leveraging this compound's full potential.

Introduction: The Strategic Value of a Substituted Pyrrole

The pyrrole nucleus is a cornerstone of biologically active molecules, most famously in the heme cofactor and various natural products.[1] In drug discovery, substituted pyrroles are prized for their ability to form key hydrogen bonds and engage in π-stacking interactions with biological targets.[1][2][3] this compound stands out as a particularly useful intermediate. The strategic placement of the amino group at the C4 position and the carboxylate at C2 allows for orthogonal functionalization, enabling the systematic construction of diverse compound libraries for screening and optimization.[2][4] This guide will dissect the essential properties of this molecule to facilitate its effective and safe use in a research setting.

Physicochemical and Basic Properties

Understanding the fundamental properties of a reagent is the first step toward its successful application. The basicity of the amino group and the overall stability of the compound are critical considerations for reaction setup and purification.

Core Physical Data

The key physical properties are summarized below. The solid nature and moderate stability allow for straightforward handling under standard laboratory conditions, though specific storage recommendations should be followed to ensure long-term integrity.

| Property | Value | Source |

| CAS Number | 67318-12-1 | [5] |

| Molecular Formula | C₇H₁₀N₂O₂ | N/A |

| Molecular Weight | 154.17 g/mol | |

| Appearance | Light brown to brown solid | [5] |

| Storage | Inert gas (Nitrogen or Argon) at 2–8 °C | [5] |

Basicity and pKa

The term "basic properties" refers not only to general characteristics but also to the chemical basicity conferred by the lone pair of electrons on the C4-amino group.

-

Amino Group: The primary amine at the C4 position is the principal basic center. Its nucleophilicity is modulated by the electron-donating character of the pyrrole ring.

-

Pyrrole NH: The pyrrole ring's N-H proton is weakly acidic, a characteristic feature of this heterocycle.

-

Predicted pKa: The predicted pKa value for the conjugate acid of the amine is approximately 15.93±0.50, indicating it is a weak base.[5] This property is crucial when selecting reagents for N-functionalization; a non-nucleophilic organic base or an inorganic base may be required to deprotonate the pyrrole NH or to scavenge acid byproducts without competing in the primary reaction.

Synthesis and Purification Workflow

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and informs purification strategies. A common conceptual approach involves the construction of the pyrrole ring followed by functional group manipulation.

Caption: Conceptual workflow for the synthesis and purification of the target compound.

Protocol: Purification by Column Chromatography

From a practical standpoint, even commercially sourced material may require purification to remove colored impurities or degradation products before use in sensitive downstream applications.

-

Slurry Preparation: Dissolve the crude solid in a minimal amount of dichloromethane (DCM) or ethyl acetate (EtOAc). Add a small amount of silica gel to the solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This dry-loading technique prevents band broadening and improves separation.

-

Column Packing: Prepare a silica gel column using a suitable solvent system. A typical starting point is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The choice of eluent is critical; the polarity should be low enough to allow impurities to elute first, but high enough to move the desired product off the baseline.

-

Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the packed column. Begin elution with the starting solvent mixture, gradually increasing the polarity (e.g., to 40-50% EtOAc in hexanes) to elute the product. Monitor the separation using Thin Layer Chromatography (TLC).

-

Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent under reduced pressure to yield the purified solid. Dry thoroughly under high vacuum to remove residual solvents.

Spectroscopic Profile: A Confirmation of Identity

Spectroscopic analysis is non-negotiable for confirming the structure and purity of the starting material. Below is a summary of expected spectral data.

| Technique | Expected Observations |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), distinct singlets or doublets for the two pyrrole ring protons (C3-H and C5-H), a broad singlet for the pyrrole N-H, and a broad singlet for the NH₂ protons. The exact chemical shifts are solvent-dependent. |

| ¹³C NMR | Resonances for the ethyl group carbons, the ester carbonyl carbon (~160-165 ppm), and four distinct signals for the pyrrole ring carbons. |

| IR Spectroscopy | Characteristic stretches for N-H bonds (pyrrole NH and amine NH₂) typically in the 3200-3500 cm⁻¹ region, and a strong C=O stretch for the ester group around 1680-1710 cm⁻¹.[6][7] |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight (154.17). |

Note: For detailed spectra of related pyrrole carboxylates, refer to resources like ChemicalBook or PubChem for comparison.[8][9]

Chemical Reactivity and Handling

The utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reactive sites is key to designing successful synthetic strategies.

Caption: Key reactive sites on this compound.

Reactions at the Amino Group

The C4-amino group is a potent nucleophile, readily participating in:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a foundational step in building more complex structures used as MmpL3 inhibitors for tuberculosis treatment.[4]

-

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

-

N-Arylation/Alkylation: Can undergo reactions like Buchwald-Hartwig amination to form N-aryl pyrroles or reductive amination.

Reactions at the Ester Group

The ethyl ester provides a handle for several transformations:

-

Saponification: Hydrolysis with a base (e.g., NaOH or LiOH) to yield the corresponding carboxylic acid.[10] This is often a necessary step to enable subsequent amide bond formation using peptide coupling reagents.

-

Amidation: Direct conversion to amides by heating with amines, although this often requires harsh conditions. A more common route is saponification followed by coupling.

-

Reduction: Can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions on the Pyrrole Ring

The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents generally favor substitution at the C5 position, which is activated by the amino group and only sterically hindered by the adjacent N-H.

Safety and Handling

As a standard laboratory chemical, proper personal protective equipment (PPE) is mandatory.

-

General Handling: Wear safety glasses, a lab coat, and chemical-resistant gloves.[11][12] Handle in a well-ventilated area or a chemical fume hood.[11][13] Avoid creating dust.[12]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[11][14]

-

First Aid:

Applications in Drug Discovery

The true value of this compound is demonstrated by its application as a scaffold in medicinal chemistry. The pyrrole-2-carboxamide moiety, readily accessible from this starting material, is a privileged structure in drug design.

-

Antitubercular Agents: This scaffold is a key component in the development of novel inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for treating drug-resistant tuberculosis. The pyrrole NH and the adjacent amide NH serve as crucial hydrogen bond donors in the protein's active site.[4]

-

Antibacterial Agents: Derivatives have been synthesized and evaluated for broad antibacterial activity, including against Mycobacterium tuberculosis.[2]

-

Antiviral Agents: The related fragment, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, is a key building block for potent drug candidates against the Hepatitis B virus, highlighting the adaptability of the pyrrole core.[15]

-

General Heterocyclic Synthesis: The compound serves as a versatile precursor for more complex fused heterocyclic systems, such as pyrrolo-pyrimidines, which themselves have diverse biological activities.[2]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable reactivity at multiple sites, and proven utility as a core scaffold for potent therapeutics make it an indispensable building block. By understanding the principles outlined in this guide—from its fundamental basicity to its practical handling and synthetic potential—researchers can confidently and efficiently incorporate this molecule into their discovery workflows, accelerating the development of next-generation pharmaceuticals and functional materials.

References

- 4-AMINO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER. (n.d.). Autelead.

- Rashid, A. H. A., et al. (2024). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. IUCrData, 9(1).

- Mihai, D. P., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10842.

- Cotman, A. E., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1933.

- ethyl 4-isocyanato-1,3,5-trimethyl-1H-pyrrole-2-carboxylate. (n.d.). ChemSynthesis.

- Ethyl 4-methyl-1H-pyrrole-2-carboxylate. (n.d.). PubChem.

- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2021). ResearchGate.

- Li, G., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(22), 16447–16466.

- Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate. (2017). MDPI.

- (PDF) Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. (2024). ResearchGate.

- (PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. (2017). ResearchGate.

- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4).

- Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022). Journal of Agricultural and Food Chemistry, 70(40), 13002-13014.

- Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15353-15385.

- Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. (2019). ResearchGate.

- The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.

- Khan, I. U., et al. (2011). 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1125.

- Wang, R., & Wang, M. (2011). Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1585.

- Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. (2023). Frontiers in Chemistry, 11, 1229669.

- Pyrrole-2-carboxylic acid. (n.d.). In Wikipedia.

- This compound. (n.d.). Universal Biologicals.

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-AMINO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 67318-12-1 [amp.chemicalbook.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 4-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 643361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum [chemicalbook.com]

- 10. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. researchgate.net [researchgate.net]

Ethyl 4-amino-1H-pyrrole-2-carboxylate structure and numbering

An In-depth Technical Guide to Ethyl 4-amino-1H-pyrrole-2-carboxylate: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will explore its core structural features, elucidate a robust synthetic pathway, detail its spectroscopic signature, and discuss its application as a key intermediate in the development of novel therapeutic agents.

Molecular Structure and IUPAC Numbering

This compound is a disubstituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The molecule's functionality is dictated by an amino group (-NH₂) at the C4 position and an ethyl carboxylate group (-COOEt) at the C2 position. This arrangement of an electron-donating group (the amine) and an electron-withdrawing group (the ester) on the pyrrole scaffold defines its unique reactivity and utility in synthesis.

According to IUPAC nomenclature, the numbering of the pyrrole ring begins at the heteroatom (nitrogen) as position 1 and proceeds around the ring to give the substituents the lowest possible locants. The ester group at position 2 and the amino group at position 4 are explicitly named, leading to the systematic name: This compound .

Caption: IUPAC numbering of the this compound structure.

Synthesis Protocol

A highly effective method for synthesizing 4-aminopyrrole-2-carboxylates involves the reaction of 4-oxoproline esters with various amines, catalyzed by an acid.[1][2] This approach is noted for its high yields and operational simplicity. The following protocol is adapted from established literature for the synthesis of benzyl esters and is directly applicable for the preparation of the target ethyl ester by using the corresponding ethyl 4-oxoproline starting material.

Experimental Protocol: Synthesis via Catalytic Amination

Objective: To synthesize this compound from an ethyl 4-oxoproline precursor.

Materials:

-

N-Protected Ethyl 4-oxoproline (1.0 eq)

-

Amine source (e.g., ammonia, primary/secondary amine) (1.2 - 2.0 eq)

-

p-Toluenesulfonic acid (TsOH) (catalytic amount, ~0.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a solution of N-protected ethyl 4-oxoproline in anhydrous THF, add the desired amine and a catalytic amount of p-toluenesulfonic acid (TsOH).

-

Reaction Execution: Stir the mixture at room temperature or under gentle reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Causality and Self-Validation:

-

Catalyst Choice: TsOH is an effective acid catalyst that protonates the ketone, activating it for nucleophilic attack by the amine.

-

Solvent: Anhydrous THF is used to prevent unwanted side reactions involving water.

-

Workup Integrity: The aqueous wash with sodium bicarbonate is crucial to neutralize the TsOH catalyst and remove any acidic byproducts, preventing potential degradation of the product during concentration and purification.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Physical Data

Characterization of the final compound is essential for confirming its identity and purity. Below is a summary of expected analytical data based on its structure and data from closely related analogs.[3][4][5]

| Analytical Data | Description |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Appearance | Expected to be a solid at room temperature.[6] |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), two distinct pyrrole ring protons, and signals for the N-H protons of the ring and the amino group. |

| ¹³C NMR | Signals corresponding to the ethyl ester carbons, and four distinct aromatic carbons of the pyrrole ring. Typical pyrrole Cα and Cβ chemical shifts are ~120 ppm and ~110 ppm, respectively.[5] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and pyrrole, ~3400-3200 cm⁻¹), C=O stretching (ester, ~1700 cm⁻¹), and C-N stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. |

Reactivity and Chemical Properties

The chemical behavior of this compound is governed by its three key functional components: the aromatic pyrrole ring, the C4-amino group, and the C2-ethyl ester.

-

Pyrrole Ring: As an electron-rich aromatic system, the ring is susceptible to electrophilic substitution. However, the positions are already substituted, making further ring reactions less common than transformations of the existing functional groups.

-

Amino Group: The primary amine at the C4 position is a key reactive handle. It can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of diverse substituents. This versatility is a primary reason for its utility as a synthetic intermediate.

-

Ester Group: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted into amides via reaction with amines. This allows for the construction of pyrrole-2-carboxamide scaffolds, which are prevalent in many bioactive molecules.[7][8]

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7][9] this compound serves as a valuable building block for creating more complex molecules with therapeutic potential.

Key Application: Synthesis of Antimicrobial Agents

The pyrrole-2-carboxamide moiety is a critical pharmacophore found in potent antibacterial agents.[10] This structural unit is crucial for binding to the active sites of bacterial enzymes like DNA gyrase and topoisomerase IV.

Furthermore, recent research has identified pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis.[8] The synthesis of these inhibitors often starts with a functionalized pyrrole core, such as this compound, where the amino and ester groups serve as anchor points for building out the final complex molecule. For example, the ester can be converted to an amide to form the core scaffold, while the amino group can be modified or used to attach other pharmacophoric elements.

Caption: Role as a versatile building block in medicinal chemistry workflows.

Conclusion

This compound is a strategically important heterocyclic compound. Its well-defined structure, accessible synthesis, and versatile reactive handles make it an invaluable tool for researchers and scientists in drug development. Its proven utility in constructing potent antimicrobial agents highlights its significance and ensures its continued relevance in the search for new and effective therapeutics.

References

- Durcik, M. et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega.

- Mohd Fazli, M. F. et al. (2024). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. IUCrData.

- Alper, P. B. et al. (2004). An effective new synthesis of 4-aminopyrrole-2-carboxylates. PubMed.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Cowen, S. D. et al. (2010). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section C: Crystal Structure Communications.

- Koca, I. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society.

- Grozav, A. et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- Wang, Y. et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.

- Alper, P. B. et al. (2004). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Organic Letters.

- PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate.

- Găman, A. M. et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health.

Sources

- 1. An effective new synthesis of 4-aminopyrrole-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]

- 6. Ethyl 1H-pyrrole-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Ethyl 4-amino-1H-pyrrole-2-carboxylate for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 4-amino-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established principles and field-proven methodologies to ensure scientific integrity and practical applicability.

The pyrrole scaffold is a fundamental structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1] The specific substitution pattern of an amino group at the 4-position and an ethyl carboxylate at the 2-position imparts unique electronic and chemical properties to the molecule, making a thorough spectroscopic characterization essential for its application in synthesis and drug design.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. Understanding these correlations is paramount for unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their connectivity. The chemical shifts are highly sensitive to the electron-donating amino group and the electron-withdrawing ethyl carboxylate group.

Key Expected Resonances:

-

NH₂ Protons: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

Pyrrole Ring Protons: Two distinct signals in the aromatic region, corresponding to the protons at the C3 and C5 positions. Their chemical shifts and coupling patterns are indicative of the substitution pattern.

-

Ethyl Ester Protons: A quartet and a triplet, characteristic of the -OCH₂CH₃ group.

-

NH Proton: A broad signal corresponding to the pyrrole ring nitrogen proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the pyrrole ring carbons are particularly diagnostic of the substituent effects.

Key Expected Resonances:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 160-170 ppm.

-

Pyrrole Ring Carbons: Four distinct signals for the C2, C3, C4, and C5 carbons. The carbons attached to the nitrogen and the substituents will have characteristic chemical shifts.

-

Ethyl Ester Carbons: Two signals corresponding to the -OCH₂ and -CH₃ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds in this compound provide a unique fingerprint.

Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3450-3250 | N-H (amine and pyrrole) | Stretching |

| 3000-2850 | C-H (aliphatic) | Stretching |

| ~1680 | C=O (ester) | Stretching |

| 1600-1450 | C=C and C-N (pyrrole ring) | Stretching |

| ~1250 | C-O (ester) | Stretching |

The presence of a strong absorption band corresponding to the N-H stretching of the amino group is a key feature in the IR spectrum.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining a highly accurate mass measurement.

Expected Molecular Ion Peaks:

-

[M]⁺: The molecular ion peak corresponding to the exact mass of the molecule.

-

[M+H]⁺ or [M+Na]⁺: In techniques like electrospray ionization (ESI), protonated or sodiated adducts are commonly observed.

The fragmentation pattern can provide further structural information, often involving the loss of the ethyl group or the carboxylate moiety.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

A general workflow for acquiring ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.[1]

Caption: General workflow for NMR analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra using the residual solvent peak.

-

IR Spectroscopy Protocol

Caption: Workflow for IR spectral analysis.

Step-by-Step Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry Protocol

Caption: Workflow for Mass Spectrometry analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI, APCI).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For HRMS, ensure the instrument is properly calibrated.

-

-

Data Analysis:

-

Identify the molecular ion peak and any significant fragment ions.

-

For HRMS data, use the accurate mass to determine the elemental composition.

-

Conclusion

The comprehensive spectroscopic analysis of this compound is fundamental to its successful application in research and development. This guide provides the necessary framework for the acquisition, interpretation, and validation of its NMR, IR, and Mass Spectral data. By adhering to rigorous experimental protocols and understanding the underlying principles of spectroscopic correlation, researchers can ensure the identity and purity of this important chemical entity, thereby advancing their scientific endeavors.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 12111022, Ethyl 2-amino-1H-pyrrole-3-carboxylate.

- Hassan, A. S., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6438.

Sources

A Technical Guide to the Putative Mechanisms of Action of Ethyl 4-amino-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-1H-pyrrole-2-carboxylate belongs to a class of heterocyclic compounds—pyrrole derivatives—that represent a cornerstone in modern medicinal chemistry. While the specific mechanism of action for this exact molecule is not yet fully elucidated in public literature, its structural motif is present in numerous compounds with potent and diverse biological activities.[1] This guide synthesizes findings from structurally related pyrrole-2-carboxylates and 4-aminopyrrole analogs to postulate the most probable mechanisms of action, focusing primarily on oncology and infectious diseases. We provide an in-depth analysis of potential molecular targets, their effects on signaling pathways, and detailed experimental protocols required to validate these hypotheses, thereby offering a strategic framework for future research and development.

Introduction: The Pyrrole Scaffold as a Privileged Pharmacophore

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental component of many natural products and synthetic drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in drug design. Derivatives of the pyrrole core have demonstrated a vast range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[1][3]

This compound combines three key features:

-

The Pyrrole Core: Provides a rigid, aromatic framework for molecular interactions.

-

The 2-Carboxylate Group: Acts as a potential hydrogen bond acceptor and a key moiety for biological activity.[3]

-

The 4-Amino Group: Serves as a crucial hydrogen bond donor and a point for further chemical modification to explore structure-activity relationships (SAR).

Given the established bioactivity of its constituent parts, this compound stands as a promising candidate for targeted drug discovery programs. This guide will explore its most likely mechanistic pathways based on evidence from closely related analogs.

Postulated Mechanisms of Action: Insights from Pyrrole Analogs

The body of research on pyrrole derivatives points toward several convergent mechanisms of action, primarily centered on the inhibition of critical cellular enzymes and pathways.

Mechanism I: Inhibition of Protein Kinases in Oncology

A predominant mechanism for anticancer pyrrole derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[3] Specifically, analogs have been identified as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]

Causality of Action: By binding to the ATP-binding site of the kinase domain, these inhibitors prevent the phosphorylation and subsequent activation of downstream signaling proteins. This blockade can halt uncontrolled cell division and induce apoptosis (programmed cell death).[4] The pyrrole scaffold mimics aspects of the adenine region of ATP, while substituents can form specific interactions with residues in the kinase active site to confer potency and selectivity.

The diagram below illustrates the postulated inhibitory effect on the EGFR signaling pathway.

Trustworthiness of the Workflow: By running proliferation and apoptosis assays on parallel plates from the same initial cell seeding and treatment, the results are directly comparable. A decrease in viability measured by the Resazurin assay that correlates with an increase in Caspase 3/7 activity provides strong, self-validating evidence that the compound's cytotoxic effect is mediated by apoptosis. [5]

Quantitative Data Summary from Analog Studies

To provide a benchmark for potential efficacy, the following table summarizes reported activity for various pyrrole derivatives against different targets and cell lines.

| Compound Class | Target/Cell Line | Activity Metric | Reported Value | Reference |

| Alkynylated Pyrrole (12l) | A549 Lung Cancer | IC50 | 2.29 ± 0.18 µM | [6] |

| 3-Aroyl-1-arylpyrrole (ARAP 22) | Tubulin | IC50 | 0.51 µM | [7] |

| 3-Aroyl-1-arylpyrrole (ARAP 22) | NCI-ADR-RES Cells | GI50 | 13 nM | [7] |

| Pyrrole Derivative (MI-1) | EGFR / VEGFR | - | Competitive Inhibitor | [4] |

| Pyrrole-2-carboxamide (28) | M. tuberculosis | MIC | <0.016 µg/mL | [8] |

Conclusion and Future Perspectives

This compound is a molecule of high interest, positioned at the intersection of several validated drug discovery pathways. Based on extensive evidence from its structural analogs, the most promising mechanisms of action to investigate are protein kinase inhibition and the induction of apoptosis for oncology applications, and potentially the inhibition of novel targets like MmpL3 for antibacterial applications.

The immediate next steps for any research program focused on this compound should involve the systematic validation of these postulated mechanisms using the protocols outlined in this guide. Future work should then focus on:

-

Target Deconvolution: Employing unbiased methods such as chemical proteomics or thermal shift assays to identify its primary molecular target(s) within the cell.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing novel analogs by modifying the 4-amino and 2-carboxylate positions to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Advancing lead compounds into relevant animal models (e.g., tumor xenografts) to assess therapeutic potential.

By pursuing this structured, hypothesis-driven approach, the full therapeutic potential of the this compound scaffold can be rigorously evaluated and potentially unlocked.

References

- Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., Elshaier, Y. A. M. M., & El-Magd, M. A. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-Cancer Agents in Medicinal Chemistry, 17. Source

- Research Square. (2024).

- Musiol, R., Serda, M., Turski, M., Polanski, J., & Tabin, P. (2013). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Source

- Kovalenko, S. I., Filyukova, O. V., & Shevchenko, O. G. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. Source

- Grozav, A., Porumb, I.-D., & Vasilache, V. (2022).

- Acorda Therapeutics. (2012). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes.

- Gzella, A., & Wujec, M. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Source

- ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.

- Raffa, D., Maggio, B., & Daidone, G. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. PubMed. Source

- Wang, Y., Zhang, J., & Liu, Y. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Source

- Franklin, T. J., Morris, W. P., & Edwards, P. N. (1994). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry. Source

- Khan, I. U., Ibrar, A., & Ahmed, W. (2011). 2-(N-Phenylmethanesulfonamido)

- Ivachtchenko, A. V., Ivanenkov, Y. A., & Kysil, V. M. (2004).

Sources

- 1. 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatility of the 1H-Pyrrole-2-Carboxylate Scaffold

An In-Depth Technical Guide to the Synthesis and Application of Substituted 1H-Pyrrole-2-Carboxylates

The 1H-pyrrole-2-carboxylate core is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in the architecture of countless biologically active molecules and advanced materials.[1][2] Its prevalence stems from a unique combination of structural features: the pyrrole ring is an electron-rich aromatic system, while the carboxylate group provides a critical anchor point for hydrogen bonding and further chemical modification. This duality makes it a "privileged scaffold" in medicinal chemistry, frequently appearing as a key pharmacophore in compounds designed to interact with biological targets.[3][4][5][6]

Derivatives of this scaffold are found in a vast array of natural products and are integral to numerous commercially available drugs, demonstrating pharmacological activities that span antibacterial, anticancer, antiviral, and anti-inflammatory applications.[4][6][7][8] For researchers and drug development professionals, a deep understanding of the synthesis, reactivity, and structure-activity relationships (SAR) of substituted 1H-pyrrole-2-carboxylates is essential for the rational design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the core synthetic strategies, functionalization techniques, and key applications that define this remarkable molecular framework.

Part 1: Core Synthetic Methodologies

The construction of the pyrrole ring is a foundational topic in heterocyclic chemistry. Access to polysubstituted 1H-pyrrole-2-carboxylates relies on both classical name reactions and modern, highly efficient synthetic innovations. The choice of method is dictated by the desired substitution pattern, scalability, and considerations for green chemistry.

Classical Approaches: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The causality behind this reaction lies in the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Modern advancements have focused on making this classic transformation more environmentally benign and efficient. For instance, bio-sourced organic acids like citric acid and ascorbic acid have been employed as green catalysts, often under solvent-free mechanochemical (ball-milling) conditions.[9] This approach not only minimizes waste but also avoids the use of harsh, toxic reagents.

Modern Strategies for Enhanced Efficiency

Contemporary synthetic chemistry prioritizes atom economy, modularity, and operational simplicity. For pyrrole synthesis, this has led to the development of powerful new methods.

MCRs are particularly attractive as they allow for the assembly of complex molecules from three or more starting materials in a single step, minimizing purification stages and improving overall yield.[10][11] Several MCRs can generate highly functionalized pyrrole-2-carboxylates. A common strategy involves the reaction of an amine, an aldehyde, and a dicarbonyl compound (like an oxalacetate analogue), which efficiently constructs the substituted pyrrole core.[10]

Workflow: Key Synthetic Entries to the 1H-Pyrrole-2-Carboxylate Core

Caption: Major synthetic pathways to substituted 1H-pyrrole-2-carboxylates.

Catalysis by transition metals such as palladium (Pd), copper (Cu), and gold (Au) has opened new avenues for pyrrole synthesis.[2] These methods often involve the reaction of substrates bearing π-systems, like alkynes and enaminones.[2] For example, a silver-catalyzed cycloaddition of terminal alkynes with isocyanides can produce ethyl 1H-pyrrole-2-carboxylates in high yield.[6]

[3+2] cycloaddition reactions provide another powerful route. A notable example is the visible-light-mediated reaction between 2H-azirines and alkynes, catalyzed by an organic dye, which furnishes highly functionalized pyrroles under mild conditions.[9]

Part 2: Reactivity and Strategic Functionalization

The true utility of the 1H-pyrrole-2-carboxylate scaffold in drug discovery lies in the ability to strategically modify its structure. The inherent electronic properties of the ring dictate its reactivity.

-

Electrophilic Aromatic Substitution : The pyrrole ring is electron-rich, making it susceptible to electrophilic attack. The C2 and C5 positions are the most reactive due to their ability to better stabilize the cationic intermediate (Wheland intermediate).[6] When the C2 position is blocked by the carboxylate, the C5 position becomes the primary site for substitution reactions like halogenation or acylation.

-

N-Substitution : The pyrrole nitrogen can be readily substituted or acylated. A common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines or sulfonamides, often catalyzed by iron(III) chloride in water, providing a simple and economical route to N-substituted pyrroles.[6]

-

Cross-Coupling Reactions : For creating diverse libraries of drug candidates, cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling, which pairs a halogenated pyrrole with a boronic acid, is a flagship example.[12] This reaction, catalyzed by palladium, is highly tolerant of various functional groups and is a workhorse for installing aryl or heteroaryl substituents at specific positions on the pyrrole ring, a crucial step in fine-tuning biological activity.

Diagram: Key Reactive Sites for Functionalization

Caption: Regioselectivity of functionalization on the 1H-pyrrole-2-carboxylate core.

Part 3: Applications in Drug Development & Medicinal Chemistry

The 1H-pyrrole-2-carboxylate scaffold is a proven performer in the development of therapeutics. Its ability to present substituents in a well-defined spatial orientation while engaging in key hydrogen bonding interactions makes it an ideal starting point for lead optimization.

Case Study: Antitubercular Agents Targeting MmpL3

A prominent recent success story is the development of pyrrole-2-carboxamide derivatives as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a critical transporter in Mycobacterium tuberculosis.[12] Structure-activity relationship (SAR) studies have provided invaluable insights for optimizing these inhibitors:

-

The Carboxamide NH : The hydrogen on the amide nitrogen is crucial for activity, likely forming a key hydrogen bond within the MmpL3 active site. Replacing this hydrogen with a methyl group significantly reduces potency.[12]

-

The Pyrrole NH : Similarly, the hydrogen on the pyrrole nitrogen is vital. Methylation of both the pyrrole and amide nitrogens leads to a complete loss of activity.[12]

-

Substituents on the Pyrrole Ring : Attaching electron-withdrawing groups, such as fluorophenyl or chlorophenyl moieties, to the C4 position of the pyrrole ring enhances anti-TB activity.[12]

-

Substituents on the Amide : Bulky, lipophilic groups like adamantyl or cyclooctyl attached to the amide nitrogen dramatically improve potency, likely by occupying a large hydrophobic pocket in the target protein.[12]

Table 1: SAR Summary of Pyrrole-2-Carboxamide MmpL3 Inhibitors

| Position/Moiety | Favorable Substituents | Impact on Activity | Rationale |

| Pyrrole N-H | Unsubstituted (-H) | Critical . Methylation abolishes activity. | Hydrogen bond donor in the active site. |

| Amide N-H | Unsubstituted (-H) | Critical . Methylation reduces activity >50x. | Hydrogen bond donor in the active site. |

| Pyrrole C4 | Phenyl, Pyridyl (with e--withdrawing groups like F, Cl) | Enhances Potency . | Fills a specific binding pocket; electronic effects. |

| Amide N-R | Bulky, lipophilic groups (Adamantyl, Cyclooctyl) | Dramatically Increases Potency . | Occupies a large hydrophobic pocket. |

Broader Therapeutic Applications

Beyond tuberculosis, substituted 1H-pyrrole-2-carboxylates have demonstrated a wide range of biological activities:

-

Anticancer : Pyrrole analogues of Combretastatin A-4 have been synthesized and investigated as microtubule-targeting agents.[7]

-

Antibacterial : Dihalogenation of the pyrrole ring is a known strategy for enhancing antibacterial activity, particularly against Gram-positive bacteria.[4]

-

Anti-inflammatory : Certain 1,5-diarylpyrrole derivatives show high affinity for and potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.[8]

-

Antiviral : 1-Arylsulfonyl-1H-pyrroles have been identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors.[6]

Part 4: Validated Experimental Protocols

To ensure trustworthiness and practical utility, this section provides detailed, step-by-step protocols for the synthesis and functionalization of a representative 1H-pyrrole-2-carboxylate.

Protocol 1: Synthesis of Methyl 4-Bromo-1H-pyrrole-2-carboxylate

This protocol describes the hydrolysis of a starting ester and subsequent bromination, a key step for creating a versatile building block for cross-coupling.

Step A: Hydrolysis to 4-Bromo-1H-pyrrole-2-carboxylic acid

-

Reagents & Setup : In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of ethanol and 10 M aqueous sodium hydroxide.

-

Reaction : Heat the mixture to 90 °C and stir for 3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Workup : Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~2-3 with concentrated HCl.

-

Isolation : The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 4-bromo-1H-pyrrole-2-carboxylic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C4-Arylation

This protocol demonstrates the palladium-catalyzed coupling of a brominated pyrrole with an arylboronic acid, a cornerstone reaction in modern drug discovery.[12]

-

Reagents & Setup : To a reaction vial, add 4-bromo-1H-pyrrole-2-carboxamide derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base such as K₂CO₃ (3.0 eq).

-

Solvent & Degassing : Add a mixture of dioxane and water as the solvent. Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent catalyst oxidation.

-

Reaction : Heat the mixture to 80-100 °C and stir for 12-16 hours. Monitor the reaction progress by LC-MS or TLC.

-

Workup : After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure C4-arylated pyrrole-2-carboxamide.

Conclusion and Future Outlook

The substituted 1H-pyrrole-2-carboxylate scaffold remains a highly resourceful and versatile platform in chemical and pharmaceutical science. Its synthetic accessibility, coupled with predictable reactivity, allows for the systematic exploration of chemical space in the pursuit of novel therapeutics. The continued development of green and efficient synthetic methods, including multicomponent and transition-metal-catalyzed reactions, ensures that this core structure will remain at the forefront of innovation.[9][11] Future efforts will likely focus on leveraging computational chemistry and machine learning to predict the biological activities of virtual libraries of these compounds, further accelerating the design-synthesis-test cycle in drug discovery. The integration of novel synthetic technologies, such as photocatalysis and continuous flow chemistry, will undoubtedly unlock even more efficient and scalable routes to these invaluable molecules.

References

- Estevez, V., Villacampa, M., & Menéndez, J. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH22ZcaNYqqwm-ekS76aUXJmiDyL1TFw7tJR48_a2_vvOw_jrNa18ANj2Il3bY1hEx4OmeMIXknGa63ZtRi05-dlVbr3FA4Z-jYr2OT4q13ohTPprQ5H9aeyK5Jb-QwpRh_L5JPeZbVJIvnhVRGMomRTu8-Xr7b9iJxIwmzDOKGhEl5fqixSGIWN2hGln03lQqZNw251S3S9j4gwMJGyec_BYl_vGsIUaGvDG99r67b_zjgXQ5VQfSgrYjjB6m9rvWPgvEDMo3ME9ZyuHxF4bo8rOo=]

- Recent Advancements in Pyrrole Synthesis. (2021). Synthesis (Stuttgart). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyE7Jcv9jdad-LQnsxcXAnHI7Fp0JbjiPuJ_Nm-xK-cmmTxuwlo5SUgwgGFSNxv5tPiT6q6ih-oNz9eGUORz28z8FTD5rOCnbG8yZoBiCeq4uUoLaKzCuf_4_2d4CKdh_esZJk]

- Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Progress in Chemical and Biological Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbFV-Ovt8cUmFpUXoGZxJhNrSezZ-GC_eRCS-4-JWlu9v912CWM4VB6FMFe7wCR7O1u_EuVOQ29F8i-zcyEi6tyvjSwDFF_arLlIERr460CWyvJ-57Rz2hFKxAmSNbyVtuQ3ksfzm7LBw3j3TX29ymy4ybBgGA_qTzto_jT1An127VzqLiqljJRcevaWEfmgOi9wEQaYOs]

- Recent Advancements in Pyrrole Synthesis. (2021). PubMed Central (PMC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAvu7jzR7qeS1wwzeNtElvb5-YrZgP97eGyldzS0sQJbMtbfgBooaMVgYyeNDYNkM2mxECQQ7O1fwBBbvBWnjs5HkL4ckfQy26zv0-ZsgAssovslvofHd_tNqkCw2O97uFRk9-_a8Rts3XmQk=]

- Recent advances in the synthesis of pyrroles by multicomponent reactions. (2014). Chemical Society Reviews (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxBReTzLclvXiYQqjJtiPSoJbkf8tnFOthvlnkds-6PHZZQnVE-wom6YQo6PCFpM-vccM-dxsBw-HJrl5zw6patnCKD4Q5esZ8a79cWWwsdl6mV0sdibM9Jq9N_6uCwbo0dZgOM08Sp4hQf4d5KxtElYSvN69yHW2CgCOs]

- Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. Dakenchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8jFw5R-dPWeL1WOoemanMMnVYqYdOvrwcFX6GZz89urWByk72H6T1_fpYhf7Tiuy5ENrpcHH-lCtBQTGu9er3NwdvigB_IYnTsERLHHu7bnl-xXpqor1JVvU8rc-0HO21auRjj2Vzv2bBVQO5VslF78Qk4zVb9HDYabV-WAZUcKktThkjQ-Bz5arItV1jyDy_n-Ca_DbEdlcLW0KZ7mn4CJ3y6PdU82jN7WKO1616qpDuz56Ld1sw0FQKHJm0nt0=]

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyQfLNuEiN1ziNjx9_EjGsLZMIDell0mpTtQNE_dMOmzmF7Aszopy3PfPT4iFpje7Zsndg405rPfYlcTUzlG11SkI0YQj2t6xce5zzd5ffHPYOhXea_5ObWQ11sKYUmPA_T8wRLv2enfPJ6ccP]

- Synthesis and biological activity of pyrrole analogues of Combretastatin A-4. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQR-gNovVTKHYo2ziE2feo-foy8cHsSOgN8TrkHbu7z7jx6opoM8EyuPRbmqBXwgy2eO_XTMYTsPUIaJY7_GLSYwypgn6sTdvgEg7oy11eh-y2vNH5_Uudd2566cXa17IxX0iGh1aQqiKOK6fN4gqXFmV3IDqhjv9QpPfFYKQ1Pleoo5UJlC3vJHmGnEo5C6hObjyuJ2q61KjohgzcWXSr8HF3yQUf1XINBCYyf7K1VscHyEjnL2_WpRM=]

- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvP5tDJwXRBZo5l-vNO_myb2bXPk-eZCu1Y8vfammNDn12r1Oo211nrKbaBhOkCSTMGa5HPnOFGIoSvv_yprm1Z5yqRZ7ELAoKTuuu7iYYNh1bfoFBO8cbzYHZjSU-xKyyKVEG2n3a5Mxiyp7ViDCUW9u7oCDWCBnv]

- 1H-Pyrrole-2-carboxylic acid, methyl ester. Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpWnTY-xo_hLRF_e3w30z2BepbfWuxtE12-qAm0Orr4SHwMcfIEXFUfahw0DhjjiVDaZO10LYmQ7ViDrkqB4JSiKxOf_LaOvxcj2FikgbU-HGaYQm1W67AJP7cF1xWDGn-XZI=]

- Kumar, R., & Siddiqui, S. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5dusu2XM9syblPQJh6em9zYl86PfgNXGQ6u1SDx2IWZFJDEZDkxyfeuY_f9lLms8VIYiue1Br1kr0R1ae-JGiztyPO4Vbl2Ay1PUSLHRNEBUkQKEXztJbaNncwdOfNDR7BSa2Mt3B8ozk6-sRBl594BXjAiCUlGBA]

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6pAoqy2F4NNMPtua_S9SKP1vw3e3OIMDQ1z1Qa80MOHFYnWmR9_Z6OX6xDo3HKpEX35UQwr6rwSPW9jZS4Gep2Cz-j6r9RC7GPEoLT16iZZMQS0_2E6NGpn-5Vi4w3rhELOhaebeEgaZoyMA=]

- Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE09pFkE-IxWm57X_k0oTtwB5NaxA03GXBFsTPPA1oyyyqipc75tqcz6TsyQERL4UqZRrZJwypcelt0jG0TGaEh9qLJ8YMQOHJZ-pkzr36RbplAhIDoKvL6jkZKD1m2dR632rMWKNi156poJnOB1BY=]

Sources

- 1. Recent Advancements in Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. books.lucp.net [books.lucp.net]

- 10. Recent advances in the synthesis of pyrroles by multicomponent reactions. | Semantic Scholar [semanticscholar.org]

- 11. Recent advances in the synthesis of pyrroles by multicomponent reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 4-amino-1H-pyrrole-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 4-amino-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Recognizing the frequent absence of readily available, specific solubility data for novel or specialized compounds, this document emphasizes a dual approach: first, a theoretical framework for predicting solubility based on physicochemical principles, and second, a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction: The Significance of Pyrrole Derivatives in Drug Discovery

Pyrrole and its derivatives are fundamental scaffolds in a vast array of therapeutically active compounds, including antifungals, antibiotics, anti-inflammatory drugs, and anticancer agents.[1][2] The pyrrole ring system is a versatile pharmacophore that can be extensively functionalized to modulate biological activity, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[3] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, where its amino and ester functionalities provide reactive handles for further chemical transformations.[4]

A thorough understanding of the solubility of this intermediate in various organic solvents is paramount for its effective use in synthetic chemistry. Solubility dictates the choice of reaction media, purification methods (such as crystallization and chromatography), and formulation strategies for preclinical studies. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to confidently assess and utilize the solubility properties of this compound.

Part 1: Theoretical Prediction of Solubility

In the absence of extensive empirical data, the solubility of a compound can be qualitatively and semi-quantitatively predicted by analyzing its molecular structure and physicochemical properties. The principle of "like dissolves like" is a cornerstone of this predictive approach, suggesting that a solute will have higher solubility in a solvent with similar polarity.[5]

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and data from analogous compounds.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C₇H₁₀N₂O₂ | - |

| Molecular Weight | 154.17 g/mol | Calculated from the molecular formula. |

| Polarity | Polar | The presence of the amino (-NH₂), ester (-COOEt), and pyrrole N-H groups introduces significant polarity. |

| Hydrogen Bond Donor | Yes (2) | The pyrrole N-H and the amino group can act as hydrogen bond donors. |

| Hydrogen Bond Acceptor | Yes (3) | The carbonyl oxygen of the ester and the two lone pairs on the nitrogens can act as hydrogen bond acceptors. |

The presence of both hydrogen bond donors and acceptors suggests that this compound will exhibit favorable interactions with polar protic and aprotic solvents. The interplay of these functional groups creates a molecule with a significant dipole moment, further enhancing its affinity for polar media. Crystal structure analyses of similar pyrrole derivatives confirm the prevalence of intermolecular hydrogen bonding, which plays a crucial role in both solid-state packing and interactions with solvents.[6][7][8]

Qualitative Solubility Predictions in Common Organic Solvents

Based on the predicted physicochemical properties, we can anticipate the following solubility trends:

-

High Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to the potential for extensive hydrogen bonding. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile should also be effective solvents due to strong dipole-dipole interactions.

-

Moderate Solubility: In solvents of intermediate polarity like ethyl acetate, acetone, and dichloromethane. The ethyl group of the ester provides some nonpolar character, which may allow for some solubility in these media.

-

Low to Negligible Solubility: In nonpolar solvents such as hexane, toluene, and diethyl ether. The significant polarity of the molecule will likely lead to poor solvation by these nonpolar media.

It is important to note that these are qualitative predictions. Factors such as the crystal lattice energy of the solid compound can significantly influence its solubility, sometimes in ways that are difficult to predict without experimental data.

Part 2: Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound.[9] This section provides a detailed protocol for implementing this method.

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for determining solubility.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions: a. Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. To each vial, add a precise volume of the desired organic solvent. c. Securely cap the vials to prevent solvent evaporation.

2. Equilibration: a. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[10] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

3. Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Centrifuge the vials at a moderate speed to further pellet the undissolved solid.[10] c. Carefully withdraw a sample of the supernatant using a syringe. d. Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility) into a clean vial. This step is critical to remove any remaining solid particles.

4. Analysis: a. Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest. b. Accurately dilute a known aliquot of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve. c. Analyze the calibration standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). d. Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards. e. Determine the concentration of the diluted sample from the calibration curve.

5. Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following self-validating checks should be incorporated into the protocol:

-

Visual Confirmation of Excess Solid: At the end of the equilibration period, there must be a visible amount of undissolved solid in each vial.

-

Consistency of Replicate Measurements: At least three replicate experiments should be performed for each solvent, and the results should be statistically consistent.

-

Mass Balance: In a separate experiment, the amount of undissolved solid can be recovered, dried, and weighed to ensure it corresponds to the initial mass minus the dissolved amount.

Conclusion

While direct, published solubility data for this compound is scarce, a robust understanding of its solubility in various organic solvents can be achieved through a combination of theoretical prediction and rigorous experimental determination. By analyzing its molecular structure, particularly its polarity and hydrogen bonding capabilities, researchers can make informed decisions about solvent selection. For quantitative and reliable data, the detailed shake-flask protocol provided in this guide offers a field-proven methodology. The application of these principles and techniques will facilitate the efficient use of this important building block in the synthesis of novel therapeutic agents.

References

- Determination of Solubility. (n.d.). Retrieved from a general chemistry resource describing solubility principles.

- Procedure for solubility testing of NM suspension. (2016, May 28).

- General Experimental Protocol for Determining Solubility. (2025, November). BenchChem.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).

- Solubility Lab. (2021, September 11). Chemistry LibreTexts.

- Ethyl 4-methyl-1H-pyrrole-2-carboxyl

- Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. (2002, December). Acta Crystallographica Section E: Structure Reports Online, 59(Pt 1), o94–o96.

- Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234–252.

- Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- A Free Energy Perturbation Approach to Estimate the Intrinsic Solubilities of Drug-like Small Molecules. (n.d.). Schrödinger.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2022). Molecules, 27(15), 4933.

- ethyl 4-isocyanato-1,3,5-trimethyl-1H-pyrrole-2-carboxyl

- 4-amino-1-methyl-1h-pyrrole-2-carboxylic acid ethyl ester. (n.d.). ChemicalBook.

- Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. (2017).

- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2018). Pharmaceutical Chemistry Journal, 52(5), 416–420.

- Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). Molecules, 26(21), 6483.

- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4), 162.

- Kumar, P., & Kumar, R. (2015).

- Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxyl

- Ethyl (4-bromo-1H-pyrrole-2-carboxamido)acetate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668.

- Introducing the substituted azobispyrrole framework: synthesis and properties. (2020).

- Theoretical Insights into the Impact of Pyrrole and Imidazole Substituents on the BODIPY Chromophore. (2021). Molecules, 26(16), 4991.

- Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. (n.d.). Frontier Specialty Chemicals.

- Pyrrole-2-carboxylic acid. (n.d.). In Wikipedia.

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. materialneutral.info [materialneutral.info]

Physicochemical properties of Ethyl 4-amino-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-1H-pyrrole-2-carboxylate and its Analogs

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Among its many derivatives, aminopyrrole esters represent a particularly valuable class of building blocks, offering a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth examination of the physicochemical properties of this compound, a representative member of this class. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages empirical data from closely related structural analogs and theoretical principles to provide a comprehensive profile for researchers, scientists, and drug development professionals. The focus is not only on the intrinsic properties of the molecule but also on the scientific rationale behind their measurement and the critical role these properties play in the drug discovery pipeline.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's structure and identity is the foundation of all subsequent physicochemical analysis. This compound is a bifunctional molecule featuring an aromatic pyrrole ring substituted with an electron-donating amine group and an electron-withdrawing ethyl ester group. This substitution pattern dictates its reactivity, polarity, and potential for intermolecular interactions.

Molecular Structure

The structural arrangement of atoms defines the molecule's fundamental characteristics.

Caption: 2D Structure of this compound.

Chemical Identifiers

While a specific, verified CAS Registry Number for this compound is not consistently reported in major chemical databases, we can define the molecule by its formula and molecular weight. For context, identifiers for a closely related structural isomer are provided.

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | (Calculated) |

| Molecular Weight | 154.17 g/mol | (Calculated) |

| Isomer Example | Ethyl 2-amino-1H-pyrrole-3-carboxylate | [1][2] |

| Isomer CAS Number | 108290-86-4 | [1][2] |

Core Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, influencing everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance